molecular formula C6H10O3 B1527633 2-Cyclopropyl-2-hydroxypropanoic acid CAS No. 99848-37-0

2-Cyclopropyl-2-hydroxypropanoic acid

Cat. No.: B1527633
CAS No.: 99848-37-0
M. Wt: 130.14 g/mol
InChI Key: RSLBTTSLQYKDLV-UHFFFAOYSA-N
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Description

2-Cyclopropyl-2-hydroxypropanoic acid, with the molecular formula C6H10O3, is a chemical compound of interest in organic and medicinal chemistry research . The compound features a cyclopropyl group and both carboxylic acid and hydroxyl functional groups on a central carbon atom, making it a potential multifunctional building block for chemical synthesis . While specific biological data and established research applications for this particular compound are not widely reported in the available literature, its structural motifs are highly relevant. The cyclopropyl ring is a common feature in pharmaceuticals and agrochemicals, often used to modulate metabolic stability, potency, and conformational properties. Similarly, the alpha-hydroxy acid moiety is a key subunit in a range of bioactive molecules and natural products . Researchers may therefore investigate this compound as a novel synthetic intermediate or precursor for the development of new chemical entities. Its potential applications could span the exploration of new polymers, ligands for catalysis, or probes for biological systems. This product is intended for research purposes by qualified laboratory personnel. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-cyclopropyl-2-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-6(9,5(7)8)4-2-3-4/h4,9H,2-3H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSLBTTSLQYKDLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99848-37-0
Record name 2-cyclopropyl-2-hydroxypropanoic acid
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-Cyclopropyl-2-hydroxypropanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with dehydrogenases and oxidoreductases, which are crucial for redox reactions in cells . These interactions often involve the formation of hydrogen bonds and hydrophobic interactions, stabilizing the enzyme-substrate complex and facilitating the catalytic process.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, particularly those involved in oxidative stress responses and metabolic regulation . By modulating the activity of key signaling molecules, this compound can alter gene expression patterns, leading to changes in cellular metabolism and function. For example, it has been shown to upregulate the expression of antioxidant enzymes, thereby enhancing the cell’s ability to combat oxidative damage .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of certain enzymes, depending on the context . For instance, it inhibits the activity of certain dehydrogenases by binding to their active sites, preventing substrate access and subsequent catalysis. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard storage conditions, but its activity may degrade over extended periods . Long-term studies have shown that prolonged exposure to this compound can lead to adaptive changes in cellular function, such as increased expression of detoxifying enzymes and alterations in metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, it can enhance metabolic efficiency and improve oxidative stress responses . At higher doses, it may exhibit toxic effects, including oxidative damage and disruption of cellular homeostasis . Threshold effects have been observed, where the compound’s beneficial effects plateau and adverse effects become more pronounced with increasing dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450 oxidases and dehydrogenases, which facilitate its conversion into various metabolites . These metabolic processes can influence the overall metabolic flux and alter the levels of key metabolites within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These transport mechanisms ensure its proper localization and accumulation in target tissues, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as tissue permeability and the presence of specific transporters .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. It is often found in the cytoplasm and mitochondria, where it interacts with key metabolic enzymes and regulatory proteins . Post-translational modifications and targeting signals play a role in directing the compound to specific cellular compartments, ensuring its proper function .

Biological Activity

2-Cyclopropyl-2-hydroxypropanoic acid, also known as 3-cyclopropyl-2-hydroxypropanoic acid, is a compound that has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound features a cyclopropyl group attached to a hydroxyl and carboxylic acid functional group, which contributes to its unique reactivity and biological interactions. Its molecular formula is C5H8O3C_5H_8O_3 with a molecular weight of 116.12 g/mol.

Structural Comparison

Compound NameStructureNotable Features
This compoundStructureContains both cyclopropyl and hydroxyl groups
3-Hydroxypropanoic acidStructureLacks cyclopropyl group; less sterically hindered
Cyclopropylcarboxylic acidStructureLacks hydroxyl group; affects reactivity

The biological activity of this compound is primarily attributed to its interaction with various biological molecules. The hydroxyl and carboxylic acid groups facilitate hydrogen bonding and electrostatic interactions, influencing enzyme activity, receptor binding, and metabolic pathways.

  • Enzyme Modulation : The compound can modulate enzymatic activities through competitive inhibition or allosteric regulation.
  • Receptor Interaction : Its chiral nature may lead to varying degrees of activity against different receptors, influencing pharmacodynamics.

Therapeutic Potential

Recent studies have indicated several therapeutic potentials for this compound:

  • Antimicrobial Activity : Research has shown that this compound exhibits antimicrobial properties against various pathogens, including Gram-positive and Gram-negative bacteria. It has been identified as a potential candidate for developing new antibiotics due to its unique structural features that enhance its activity against resistant strains .
  • Buffering Agent : The compound has been utilized as a non-ionic organic buffering agent in cell cultures, maintaining pH levels critical for various biological processes . This property is essential in drug formulation and biotechnological applications.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the minimum inhibitory concentration (MIC) of this compound against Staphylococcus aureus and Escherichia coli. Results indicated an MIC of 30 µg/mL for S. aureus, demonstrating significant antimicrobial activity .
  • Enzymatic Interaction : In vitro studies showed that the compound could inhibit specific enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds to highlight its unique properties:

Compound NameBiological ActivityComparison Notes
3-Hydroxypropanoic acidModerate antimicrobialLess potent due to lack of cyclopropyl group
Cyclopropylcarboxylic acidLimited activityReduced reactivity due to absence of hydroxyl group

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural motifs with 2-cyclopropyl-2-hydroxypropanoic acid, such as cyclopropane rings, hydroxycarboxylic acid frameworks, or aromatic substituents:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
This compound C₆H₁₀O₃ 130.14 Cyclopropyl, α-hydroxy Medicinal chemistry, drug synthesis
5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid C₁₀H₁₉NO₅ 233.26 Tert-butyl carbamate, pentanoic acid Unknown (limited toxicological data)
2-(2-Methoxyphenyl)-2-methylpropanoic acid C₁₁H₁₄O₃ 194.23 2-Methoxyphenyl, α-methyl Intermediate in organic synthesis
2-(4-(Cyclopropanecarbonyl)phenyl)-2-methylpropanoic acid C₁₄H₁₄O₃ 230.26 Cyclopropanecarbonyl, aromatic ring Potential bioactive molecule design
2-Cyclopropyl-3-(4-fluorophenyl)-2-methylpropanoic acid C₁₃H₁₃FO₂ 220.24 Cyclopropyl, 4-fluorophenyl Pharmaceutical research
Key Observations:

Cyclopropyl Impact: The cyclopropyl group in this compound contributes to its compact, rigid structure, which contrasts with the bulkier tert-butyl carbamate group in the pentanoic acid derivative . This rigidity may enhance binding specificity in drug targets compared to more flexible analogs.

Aromatic vs. Aliphatic Substituents: Compounds like 2-(2-methoxyphenyl)-2-methylpropanoic acid and 2-(4-(cyclopropanecarbonyl)phenyl)-2-methylpropanoic acid incorporate aromatic rings, increasing molecular weight and lipophilicity. These features could influence bioavailability and metabolic pathways differently than the purely aliphatic this compound.

Research and Application Insights

  • Medicinal Chemistry: The cyclopropyl group in this compound is leveraged to stabilize transition states in enzyme inhibitors, a feature less prominent in phenyl-substituted analogs .
  • Synthetic Utility: Derivatives like 2-(4-(cyclopropanecarbonyl)phenyl)-2-methylpropanoic acid demonstrate the versatility of cyclopropane motifs in designing kinase inhibitors or anti-inflammatory agents, though their complexity may pose synthetic challenges compared to the simpler target compound.

Preparation Methods

Corey–Chaykovsky Cyclopropanation of 2-Hydroxyaryl Precursors

One of the most effective synthetic strategies to access hydroxy-substituted cyclopropanes, including derivatives like 2-cyclopropyl-2-hydroxypropanoic acid, is based on the Corey–Chaykovsky cyclopropanation reaction. This method involves the reaction of 2-hydroxychalcones with sulfur ylides to form cyclopropane rings.

  • Reaction Overview:

    • Starting materials: 2-hydroxychalcones (prepared from aryl methyl ketones and substituted salicylaldehydes).
    • Reagents: Sulfur ylides generated in situ.
    • Conditions: Low temperature (0 °C) in DMF solvent.
    • Quenching: Ammonium chloride solution preferred over acetic acid to maximize yield.
  • Key Findings:

    • The ortho-hydroxy group on the aromatic ring activates the cyclopropane ring toward ring-opening, requiring careful control of reaction conditions.
    • The reaction temperature critically affects yield; performing the addition at 0 °C improves product formation.
    • The method tolerates a variety of substituents on the phenolic ring (alkoxy, halogens, nitro groups).
  • Procedure for 2-Hydroxychalcone Synthesis (Precursor Step):

    • Equimolar amounts of aryl methyl ketone and substituted salicylaldehyde are dissolved in ethanol.
    • 40% aqueous sodium hydroxide is added.
    • The mixture is stirred at room or elevated temperature for 12–48 hours.
    • The reaction is quenched with 2 M hydrochloric acid to neutral or slightly acidic pH.
    • The precipitate is filtered, washed, and dried.
  • Yields and Purification:

    • The cyclopropanation products are obtained in good yields under optimized conditions.
    • Crude products can be purified by recrystallization or chromatography.

This method provides a versatile and efficient route to hydroxy-substituted cyclopropanes, which can be further functionalized to yield this compound derivatives.

Hydrolysis of Protected Ester or Amide Derivatives

Another approach involves the synthesis of protected amino or ester derivatives of 2-hydroxypropanoic acid, followed by hydrolysis to yield the free acid.

  • Key Steps:

    • Preparation of racemic or optically active protected amino hydroxypropanoic acid derivatives.
    • Use of enzymatic or chemical catalysis to achieve stereoselective transformations.
    • Hydrolysis of ester or amide groups under acidic or basic conditions to liberate the free acid.
  • Reaction Conditions:

    • Reaction temperatures range from 0 to 180 °C, with a preferred range of 50 to 150 °C.
    • Reaction times vary broadly from 0.1 to 1000 hours depending on the step.
    • pH control is critical, often involving initial basic conditions to remove unreacted esters/amides followed by acidification to extract the target acid.
  • Isolation Techniques:

    • Extraction with appropriate organic solvents after pH adjustment.
    • Concentration of solvents to isolate the acid.
    • Protection and deprotection of amino groups using standard methods (e.g., tert-butoxycarbonyl protection).
  • Enzymatic Catalysis:

    • Enzymes are used to achieve optical activity in the product.
    • The reaction system is maintained within the enzyme's optimal pH and temperature range.
  • Example:

    • Hydrolysis of methyl (R)-3-cyclopropyl-2-hydroxypropanoate using lithium hydroxide in methanol/water mixture.
    • Acidification followed by extraction and chromatographic purification yields the free acid in up to 73% yield.

Synthetic Route via Diazonium Salt and Subsequent Cyclopropylation

A more complex synthetic route involves the formation of diazonium salts and subsequent transformations to introduce the cyclopropyl and hydroxy groups.

  • Key Steps:

    • Formation of diazonium salts at low temperature (0–5 °C) using sodium nitrite in sulfuric acid.
    • Extraction of the intermediate with tert-butyl methyl ether.
    • Further transformations to introduce the cyclopropyl moiety and hydroxy group.
  • Characterization:

    • The final product is characterized by $$ ^1H $$ and $$ ^{13}C $$ NMR spectroscopy confirming the presence of the cyclopropyl and hydroxy groups.
  • Yields:

    • The diazonium intermediate is obtained in moderate yields (~47%).
    • Subsequent steps yield the target acid as a pale yellow oil or solid.

Data Table Summarizing Preparation Methods

Method Key Reagents/Conditions Temperature Range Yield Range Notes
Corey–Chaykovsky Cyclopropanation 2-Hydroxychalcones, sulfur ylide, DMF 0 °C Moderate to High Requires low temp quenching with NH4Cl, tolerant to substituents
Hydrolysis of Protected Esters Methyl ester, LiOH, MeOH/H2O, acidification Ambient to 150 °C Up to 73% Enzymatic options for optical activity; pH control critical
Diazonium Salt Route NaNO2/H2SO4, TBME extraction 0–5 °C ~47% (intermediate) Multi-step, requires careful temperature control

Summary and Expert Notes

  • The Corey–Chaykovsky cyclopropanation of 2-hydroxyaryl ketones is a robust and versatile method for synthesizing 2-hydroxy-substituted cyclopropanes, including this compound derivatives. Control of temperature and quenching conditions is essential to maximize yield and minimize side reactions.

  • Hydrolysis of protected ester or amide derivatives is a common downstream step to obtain the free acid. This method benefits from enzymatic catalysis for stereoselectivity and requires careful pH and temperature management.

  • The diazonium salt approach is less common but provides an alternative synthetic pathway, particularly useful for introducing the cyclopropyl group via diazonium intermediates.

  • Across all methods, purification typically involves solvent extraction and chromatographic techniques, with product characterization by NMR spectroscopy.

Q & A

Q. What are the recommended methods for synthesizing 2-cyclopropyl-2-hydroxypropanoic acid?

The synthesis typically involves multi-step organic reactions, such as:

  • Condensation reactions : Reacting cyclopropane derivatives with α-keto acids under controlled pH and temperature conditions.
  • Catalytic hydrogenation : Reducing intermediate ketones or esters using palladium or platinum catalysts in anhydrous solvents (e.g., tetrahydrofuran) .
  • Hydrolysis : Acidic or basic hydrolysis of ester-protected precursors to yield the final carboxylic acid moiety .
    Key considerations: Monitor reaction progress via thin-layer chromatography (TLC) and optimize stoichiometry to avoid side products.

Q. How should researchers handle and store this compound safely?

  • Storage : Keep in airtight containers at 2–8°C, away from light and moisture. Use desiccants to prevent hydrolysis .
  • Handling : Work in a fume hood with PPE (gloves, lab coat, safety goggles). Avoid inhalation or skin contact due to potential acute toxicity (Category 4 for oral/dermal/inhalation hazards) .
  • Incompatibilities : Separate from strong oxidizing agents and bases to prevent exothermic reactions .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm cyclopropyl ring geometry and hydroxyl/carboxylic acid functional groups.
  • IR Spectroscopy : Identify O-H (3200–3600 cm1^{-1}) and C=O (1700–1750 cm1^{-1}) stretches .
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation and fragmentation pattern analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for structural elucidation?

  • Controlled environment analysis : Ensure samples are anhydrous and free of impurities, as moisture can alter NMR/IR peaks .
  • Cross-validation : Compare experimental data with computational predictions (e.g., DFT calculations for NMR chemical shifts) .
  • Isotopic labeling : Use 2H^{2}H- or 13C^{13}C-labeled analogs to trace ambiguous signals in complex spectra .

Q. What methodologies are effective for assessing the compound’s biological activity?

  • In vitro enzyme assays : Test inhibitory effects on cyclooxygenase (COX) or dehydrogenase enzymes using fluorometric or colorimetric substrates .
  • Receptor binding studies : Employ surface plasmon resonance (SPR) or radioligand displacement assays to quantify affinity for targets like G-protein-coupled receptors .
  • Cellular toxicity screens : Use MTT or LDH assays in human cell lines (e.g., HEK-293) to evaluate cytotoxicity thresholds .

Q. How can enantiomeric purity be optimized during synthesis?

  • Chiral chromatography : Use HPLC with chiral stationary phases (e.g., amylose- or cellulose-based columns) to separate enantiomers .
  • Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) with transition metals (e.g., Ru) to favor stereoselective synthesis .
  • Enzymatic resolution : Hydrolases (e.g., lipases) can selectively hydrolyze one enantiomer from racemic mixtures .

Q. What strategies mitigate low yields in large-scale synthesis?

  • Process optimization : Adjust reaction parameters (temperature, solvent polarity) using design-of-experiment (DoE) frameworks .
  • Catalyst screening : Test heterogeneous catalysts (e.g., zeolites) for improved turnover and recyclability .
  • Flow chemistry : Implement continuous-flow reactors to enhance heat/mass transfer and reduce side reactions .

Data Analysis & Experimental Design

Q. How should researchers design experiments to validate the compound’s stability under varying pH conditions?

  • Accelerated stability testing : Incubate samples at pH 3–10 (buffered solutions) and analyze degradation products via LC-MS over 7–14 days .
  • Kinetic modeling : Use Arrhenius plots to predict shelf life at different temperatures .

Q. What computational tools are recommended for studying molecular interactions?

  • Molecular docking : AutoDock Vina or Schrödinger Suite for predicting binding modes with protein targets .
  • MD simulations : GROMACS or AMBER to simulate dynamic behavior in aqueous or lipid bilayer environments .
  • QSAR modeling : Develop predictive models for structure-activity relationships using descriptors like logP and polar surface area .

Contradiction Management

Q. How to address discrepancies between theoretical and experimental solubility data?

  • Co-solvent screening : Test solubilization in DMSO, PEG-400, or cyclodextrin complexes .
  • Thermodynamic analysis : Measure solubility via shake-flask method and correlate with Hansen solubility parameters .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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2-Cyclopropyl-2-hydroxypropanoic acid
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2-Cyclopropyl-2-hydroxypropanoic acid

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